N-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide
Description
The compound, cataloged as JW-7500 (CAS: 851113-28-5), is a biotinylated derivative featuring a thienoimidazolone core linked to a hexanamide backbone with a 4-hydroxyphenethyl substituent . Its molecular formula is C₃₀H₄₇N₅O₅S (FW: 589.8), and it is structurally characterized by:
- A 2-oxohexahydrothieno[3,4-d]imidazol-4-yl group, a bicyclic system critical for binding to streptavidin/avidin proteins.
- A pentanoylaminohexanamide spacer, enhancing solubility and conjugation capacity.
- A terminal 4-hydroxyphenethylamino group, which may confer antioxidant or receptor-targeting properties .
This compound is utilized in immunochemical analyses and nanostructure assembly due to its high affinity for biotin-binding proteins and controlled reactivity .
Properties
Molecular Formula |
C30H47N5O5S |
|---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
N-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |
InChI |
InChI=1S/C30H47N5O5S/c36-23-15-13-22(14-16-23)17-20-33-28(39)11-4-2-8-18-31-26(37)10-3-1-7-19-32-27(38)12-6-5-9-25-29-24(21-41-25)34-30(40)35-29/h13-16,24-25,29,36H,1-12,17-21H2,(H,31,37)(H,32,38)(H,33,39)(H2,34,35,40) |
InChI Key |
AONIROLXOSTVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 |
Origin of Product |
United States |
Biological Activity
N-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide, referred to as compound H89327, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of H89327 is C30H47N5O5S. It features a thieno[3,4-d]imidazole core and multiple functional groups that suggest potential interactions with biological targets.
Research indicates that compounds similar to H89327 may modulate various biological pathways, particularly those involved in cancer progression. The thieno[3,4-d]imidazole moiety is known for its ability to inhibit specific kinases involved in cell signaling pathways critical for tumor growth and survival.
Anticancer Properties
H89327 has been investigated for its potential anticancer properties. Studies have shown that it may inhibit the activity of Polo-like kinase 1 (Plk1), a protein crucial for cell division and a target in cancer therapy. Inhibition of Plk1 can lead to decreased proliferation of cancer cells and increased apoptosis .
In Vitro Studies
In vitro assays have demonstrated that H89327 exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 2.92 μM
- Cell Line : A549 (lung cancer)
- IC50 : 3.90 μM
These results suggest that H89327 has significant potency against these cancer types.
In Vivo Studies
Animal models have been used to evaluate the efficacy of H89327 in vivo. Preliminary studies indicate that treatment with this compound leads to a reduction in tumor size and improved survival rates in mice bearing xenografts of human tumors. The mechanism appears to involve both direct cytotoxicity and modulation of the tumor microenvironment.
Data Summary
| Study Type | Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|---|
| In Vitro | MCF-7 | 2.92 | Reduced proliferation |
| In Vitro | A549 | 3.90 | Induced apoptosis |
| In Vivo | Xenograft Model | N/A | Decreased tumor size |
Case Study 1: MCF-7 Cell Line
In a controlled study using the MCF-7 breast cancer cell line, H89327 was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at concentrations above the IC50 threshold.
Case Study 2: A549 Cell Line
A similar study on the A549 lung cancer cell line revealed that H89327 not only inhibited cell growth but also altered cell cycle progression, leading to G2/M phase arrest. This effect was corroborated by flow cytometry analyses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thienoimidazolone Derivatives
Compounds sharing the 2-oxohexahydrothieno[3,4-d]imidazol-4-yl moiety exhibit similar biotin-like binding but differ in substituents, affecting solubility, bioactivity, and applications.
Table 1: Structural Comparison of Key Analogues
Bioactivity and Target Affinity
- JW-7500 demonstrates high binding affinity for streptavidin (Kd ~10⁻¹⁵ M), comparable to natural biotin, but its phenolic group enables additional redox activity .
- N-(2-Aminoethyl)biotinamide shows similar streptavidin affinity but lacks antioxidant capacity, making it less suitable for applications requiring oxidative stability .
- PEGylated derivatives (e.g., 1004524-73-5) exhibit prolonged circulation time in biological systems, ideal for therapeutic conjugates .
Computational and Experimental Insights into Structural-Bioactivity Relationships
Molecular Similarity and Clustering
- Hierarchical clustering based on bioactivity profiles (NCI-60 dataset) reveals that compounds with the thienoimidazolone core cluster together, indicating shared mechanisms such as protein binding and enzyme inhibition .
- Tanimoto similarity scores (Morgan fingerprints) between JW-7500 and its analogues range from 0.65–0.85, confirming structural conservatism in the core but divergence in side chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
